molecular formula C14H20N2O4 B3031928 Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate CAS No. 870083-40-2

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate

Cat. No.: B3031928
CAS No.: 870083-40-2
M. Wt: 280.32 g/mol
InChI Key: GGBJQSWAUXUEPL-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate is a chemical compound with the molecular formula C13H18N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate typically involves the reaction of 4,6-dimethoxypyrimidine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)benzoate
  • Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)propanoate
  • Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)butanoate

Uniqueness

Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate is unique due to its cyclohexane ring, which imparts different chemical and physical properties compared to its linear or aromatic counterparts.

Properties

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBJQSWAUXUEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2CCCCC2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399624
Record name Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870083-40-2
Record name Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
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